2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- involves interactions with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways such as apoptosis, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound with a similar structure but without the thienyl and phenylmethyl groups.
Flavonoids: A class of compounds with similar biological activities.
Coumarins: Another class of compounds with comparable chemical properties.
Uniqueness
2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- is unique due to the presence of the thienyl and phenylmethyl groups, which may enhance its biological activity and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
108664-49-9 |
---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-benzyl-1-thiophen-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H12OS/c1-11(9-12-5-3-2-4-6-12)14(15)13-7-8-16-10-13/h2-8,10H,1,9H2 |
InChI Key |
IPBKSFACAOIGOI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C(=O)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.